Apramycin (sulfate hyrate)
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Overview
Description
Apramycin sulfate hydrate is an aminoglycoside antibiotic primarily used in veterinary medicine. It is known for its bactericidal action against many gram-negative bacteria. Apramycin is structurally unique, containing a bicyclic sugar moiety and a monosubstituted deoxystreptamine . It is not approved for use in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of apramycin involves the fermentation of the bacterium Streptomyces tenebrarius. The fermentation broth is then subjected to various purification processes to isolate apramycin . The compound is typically isolated as a sulfate salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of apramycin sulfate hydrate involves large-scale fermentation followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the yield of apramycin . The extracted compound is then converted to its sulfate hydrate form for commercial use .
Chemical Reactions Analysis
Types of Reactions
Apramycin undergoes several types of chemical reactions, including:
Oxidation: Apramycin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Common Reagents and Conditions
Common reagents used in the chemical reactions of apramycin include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the chemical reactions of apramycin include various oxidation and reduction products, as well as substituted derivatives. These products can have different biological activities and properties compared to the parent compound .
Scientific Research Applications
Apramycin sulfate hydrate has several scientific research applications, including:
Mechanism of Action
Apramycin exerts its effects by binding to the bacterial ribosome and inhibiting protein synthesis . It specifically binds to the 16S ribosomal RNA in the bacterial ribosome, blocking the translocation step of protein synthesis . This binding prevents the proper decoding of messenger RNA, leading to the production of faulty proteins and ultimately causing bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to apramycin include other aminoglycoside antibiotics such as gentamicin, amikacin, and tobramycin . These compounds share a similar mechanism of action but differ in their chemical structures and spectra of activity .
Uniqueness of Apramycin
Apramycin is unique among aminoglycosides due to its distinct chemical structure, which includes a bicyclic sugar moiety and a monosubstituted deoxystreptamine . This unique structure contributes to its ability to evade certain bacterial resistance mechanisms that affect other aminoglycosides . Additionally, apramycin has a broader spectrum of activity against gram-negative bacteria compared to some other aminoglycosides .
Properties
Molecular Formula |
C21H45N5O16S |
---|---|
Molecular Weight |
655.7 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6S)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol;sulfuric acid;hydrate |
InChI |
InChI=1S/C21H41N5O11.H2O4S.H2O/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31;1-5(2,3)4;/h5-21,26-32H,2-4,22-25H2,1H3;(H2,1,2,3,4);1H2/t5-,6+,7-,8+,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19+,20-,21-;;/m1../s1 |
InChI Key |
QZMYGUIMDGWSNW-PWWORVPNSA-N |
Isomeric SMILES |
CN[C@H]1[C@H]([C@@H]2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O.O.OS(=O)(=O)O |
Canonical SMILES |
CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O.O.OS(=O)(=O)O |
Origin of Product |
United States |
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